Product packaging for C.I. Acid Green 8(Cat. No.:CAS No. 6416-29-1)

C.I. Acid Green 8

Cat. No.: B12808430
CAS No.: 6416-29-1
M. Wt: 747.8 g/mol
InChI Key: OEMZQOVLGMSSNG-UHFFFAOYSA-M
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Description

Nomenclature and Classification within Acidic Triarylmethane Dyes

C.I. Acid Green 8 is classified as a triarylmethane dye. worlddyevariety.com This classification is based on its core molecular structure, which features three aryl groups attached to a central carbon atom. As an acid dye, it is characterized by the presence of acidic functional groups, such as sulfonic acid groups, which confer water solubility and allow it to form ionic bonds with positively charged sites on substrates like protein and polyamide fibers. cymitquimica.comcymitquimica.com

The systematic naming and various identifiers for this compound are crucial for its unambiguous identification in scientific literature and databases.

IdentifierValue
C.I. Name This compound
C.I. Number 42050
CAS Number 4616-29-1
Molecular Formula C₃₃H₃₄N₅NaO₁₀S₂
Molecular Weight 747.77 g/mol
Chemical Class Triarylmethane

Data sourced from World Dye Variety. worlddyevariety.com

Historical and Contemporary Research Significance of this compound and Analogues

Historically, the significance of triarylmethane dyes like this compound lies in their application in the textile industry for dyeing materials such as silk and wool. cymitquimica.comnih.gov The manufacturing process for this compound involves a multi-step synthesis beginning with the condensation of 3-Nitrobenzaldehyde and N,N-diethylbenzenamine, followed by reduction, further condensation with 1-Chloro-2,4-dinitrobenzene, and subsequent sulfonation and oxidation steps. worlddyevariety.com

Contemporary research has shifted significantly towards the environmental impact of these dyes. Due to their complex aromatic structure, many synthetic dyes are resistant to degradation and can persist in the environment, leading to water pollution. researchgate.net Consequently, a substantial body of modern research is dedicated to developing effective methods for the removal and degradation of these compounds from industrial wastewater.

Research into analogues such as Acid Green 3, Acid Green 25, and Brilliant Green provides valuable insights applicable to this compound. Studies on these related compounds focus on:

Adsorption: Utilizing various low-cost, natural adsorbents to bind and remove dyes from aqueous solutions. researchgate.netscispace.comkoreascience.kr

Photocatalytic Degradation: Employing semiconductor photocatalysts like Zinc Oxide (ZnO) or novel nanoferrites to break down the dye molecules into simpler, less harmful substances under light irradiation. researchgate.netdtu.dk

These areas of investigation highlight the modern imperative to address the environmental persistence of synthetic dyes.

Current Research Challenges and Unresolved Questions Pertaining to this compound

The primary challenge in the research of this compound and similar dyes is their environmental persistence and the development of efficient, scalable, and economically viable remediation technologies. acs.orgresearchgate.net

Key research challenges include:

Catalyst Efficiency and Stability: While photocatalysis is a promising degradation method, challenges remain in developing catalysts that are highly efficient under visible light, are reusable over multiple cycles without significant loss of activity, and can be easily recovered from treated water. dtu.dk

Degradation Byproducts: A significant unresolved question is the nature and toxicity of the intermediate compounds formed during the degradation process. Complete mineralization to benign substances like CO₂ and H₂O is the ideal goal, but incomplete degradation can sometimes produce byproducts that are more toxic than the parent dye molecule.

Adsorbent Regeneration: For removal techniques based on adsorption, the effective regeneration of the adsorbent material and the safe disposal of the concentrated dye waste are critical hurdles that need to be overcome for the process to be considered truly sustainable.

Real-World Applicability: Translating laboratory-scale success to large-scale industrial effluent treatment presents numerous challenges, including the presence of mixed contaminants, variable pH, and high salt concentrations, all of which can affect the performance of remediation technologies. scispace.commdpi.com

Overview of Multidisciplinary Research Approaches for this compound

Addressing the complexities of this compound requires a convergence of expertise from various scientific disciplines. This multidisciplinary approach ensures a comprehensive understanding of the dye's lifecycle, from synthesis to environmental fate and remediation.

Chemistry: At the core, synthetic chemists work on developing greener synthesis routes for dyes, while physical and analytical chemists investigate the mechanisms and kinetics of degradation processes. researchgate.net This includes studying the role of reactive oxygen species in photocatalytic reactions. dtu.dk

Materials Science: Researchers in this field focus on the design and fabrication of novel materials for dye removal and degradation. This involves creating advanced adsorbents with high surface area and specific functional groups, as well as engineering highly active and stable photocatalytic nanoparticles. dtu.dkbohrium.com

Environmental Science and Engineering: This discipline assesses the ecotoxicity of the dyes and their degradation byproducts. dtu.dk Environmental engineers work on designing and optimizing wastewater treatment systems, such as bioreactors and advanced oxidation process (AOP) facilities, to effectively remove dyes from industrial effluents. koreascience.kr

Computational Modeling: Theoretical and computational chemistry provides tools to model the interaction between dye molecules and adsorbent surfaces or catalysts. mdpi.com Techniques like molecular docking can predict adsorption affinities and help in understanding the degradation pathways at a molecular level, guiding the design of more effective materials and processes.

This integrated, multidisciplinary effort is essential for advancing the science of triarylmethane dyes and developing sustainable solutions to the challenges they present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34N5NaO10S2 B12808430 C.I. Acid Green 8 CAS No. 6416-29-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6416-29-1

Molecular Formula

C33H34N5NaO10S2

Molecular Weight

747.8 g/mol

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzene-1,3-disulfonate

InChI

InChI=1S/C33H35N5O10S2.Na/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

OEMZQOVLGMSSNG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Green Chemistry Principles in C.i. Acid Green 8 Production

Contemporary Synthetic Routes for Triarylmethane Dyes: A Comparative Analysis

C.I. Acid Green 8 is a triarylmethane dye, a class of synthetic organic compounds characterized by their triphenylmethane (B1682552) backbone. wikipedia.org The core structure is responsible for their intense color. wikipedia.org The synthesis of these dyes typically involves the formation of a central carbon atom linked to three aryl groups, followed by an oxidation step to generate the final chromophore.

The foundational chemistry for creating the triarylmethane skeleton involves electrophilic aromatic substitution reactions, often of the Friedel-Crafts type. datapdf.comacs.org The traditional manufacturing process for this compound exemplifies this approach. It begins with the acid-catalyzed condensation of one equivalent of 3-Nitrobenzaldehyde with two equivalents of N,N-diethylbenzenamine. worlddyevariety.com This reaction forms the basic triarylmethane structure in its leuco (colorless) form.

Following the initial condensation, the nitro group on the benzaldehyde-derived ring is reduced to an amino group. This intermediate is then subjected to a second condensation reaction with 1-Chloro-2,4-dinitrobenzene. worlddyevariety.com The subsequent steps involve sulfonation using fuming sulfuric acid to impart water solubility, a crucial characteristic for an acid dye. worlddyevariety.com

Modern variations of these condensation strategies aim to improve yields and reduce reaction times. The use of microwave-assisted synthesis, for example, has been shown to accelerate the formation of related dye structures, offering energy savings and potentially higher throughput compared to conventional heating methods. researchgate.net

The final and critical step in the synthesis of triarylmethane dyes is the oxidation of the colorless leuco compound to the intensely colored final product. The traditional synthesis of this compound employs a heavy chromate (B82759) salt, such as sodium or potassium dichromate, in the presence of oxalic acid. worlddyevariety.com While effective, this method generates toxic heavy metal waste, posing significant environmental and health risks.

Contemporary research has focused on developing cleaner and more efficient oxidation pathways. These modern methods avoid the use of stoichiometric heavy metal oxidants, aligning with green chemistry goals.

Catalytic Oxidation with Hydrogen Peroxide: A prominent alternative is the use of hydrogen peroxide (H₂O₂) as the primary oxidant. google.comresearchgate.net H₂O₂ is an environmentally benign oxidant as its only byproduct is water. However, its reaction often requires a catalyst to achieve practical conversion rates. Various catalysts, including cobalt complexes, iron phthalocyanine (B1677752) derivatives, and polyoxometalates, have been successfully employed for the oxidation of leuco triarylmethane dyes. google.comresearchgate.net

Electrochemical Oxidation: Electrochemical methods offer a reagent-free approach to oxidation. google.com In this process, the leuco dye is oxidized in an electrochemical cell, avoiding the need for chemical oxidants entirely. google.com This technique provides a high degree of control over the reaction and generates minimal waste, making it a highly attractive green alternative. google.comgoogle.com

Oxygen/Air with Activating Catalysts: The use of air or pure oxygen as the oxidant is another sustainable approach. google.com These processes require catalysts, such as mixtures of vanadium and molybdenum ions, often in the presence of a substituted benzoquinone, to activate the oxygen for the oxidation of the leuco base. google.com

Table 1: Comparative Analysis of Oxidation Methods for Triarylmethane Dyes
Oxidation MethodOxidizing AgentTypical Catalyst/ConditionsAdvantagesDisadvantages
TraditionalHeavy Chromate Salts (e.g., Na₂Cr₂O₇)Acidic medium (e.g., oxalic acid)Effective and well-establishedGenerates toxic heavy metal waste worlddyevariety.com
Catalytic PeroxidationHydrogen Peroxide (H₂O₂)Cobalt complexes, Iron phthalocyanine, PolyoxometalatesEnvironmentally benign (water is the only byproduct), safer google.comresearchgate.netRequires catalyst, potential for catalyst deactivation
ElectrochemicalElectricity (Anodic Oxidation)Electrochemical cell with electrolyteReagent-free, high control, minimal waste google.comRequires specialized equipment, potential electrode fouling
Catalytic Air OxidationOxygen (from air)Vanadium/Molybdenum ions, benzoquinonesInexpensive and readily available oxidant google.comMay require elevated temperatures/pressures, catalyst complexity

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. ontosight.ai Applying these principles to the synthesis of this compound involves optimizing reaction efficiency, employing catalytic methods, and minimizing the use of hazardous solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Multi-step syntheses involving condensation and elimination reactions, like the traditional route to this compound, often have poor atom economy because significant portions of the reactant molecules are lost as byproducts (e.g., water, salts). chembam.com

Optimizing reaction efficiency involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product. nih.gov This can be achieved through:

Addition Reactions: Designing syntheses that proceed via addition mechanisms, which inherently have 100% atom economy.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel ("one-pot") can reduce waste from intermediate purification steps and minimize solvent usage. nih.gov

For this compound, improving atom economy would involve re-evaluating the condensation steps to minimize byproduct formation and developing more direct pathways to the final molecular structure.

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed under milder conditions, increasing reaction rates, and allowing for the use of more benign reagents. nih.gov As discussed in the context of oxidation, replacing stoichiometric reagents like dichromate with catalytic systems offers substantial environmental benefits. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. rsc.org They can be easily separated from the reaction mixture by filtration and potentially reused, reducing both catalyst cost and waste generation. The development of robust, reusable catalysts for the key condensation and oxidation steps in this compound synthesis is a primary goal for green process development.

The traditional synthesis of this compound uses fuming sulfuric acid, a highly corrosive and hazardous substance. worlddyevariety.com Green chemistry principles advocate for the reduction or elimination of volatile organic compounds (VOCs) and other hazardous solvents.

The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and recyclable. Water is often considered the ultimate green solvent, and developing synthetic routes that can be performed in aqueous media is a key objective. researchgate.net Other alternatives include:

Supercritical Fluids: Supercritical CO₂, for example, can be an excellent non-polar solvent, and its solvent properties can be tuned with pressure and temperature.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution.

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, are becoming viable replacements for traditional petroleum-derived solvents. sigmaaldrich.comacsgcipr.org

Process Intensification and Scale-Up Considerations in Research Synthesis

Process intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. For a multi-step synthesis like that of this compound, these strategies offer significant advantages over traditional batch manufacturing.

The conventional synthesis of this compound involves several key steps: the condensation of 3-Nitrobenzaldehyde with N,N-diethylbenzenamine, followed by reduction of the nitro group, a subsequent condensation with 1-Chloro-2,4-dinitrobenzene, sulfonation, and a final oxidation step to form the chromophore. worlddyevariety.com This final oxidation has historically employed hazardous heavy metal salts like sodium dichromate. worlddyevariety.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in In the context of triphenylmethane dye synthesis, microwave-assisted methods have been shown to drastically reduce reaction times for condensation steps from several hours to just a few minutes. rasayanjournal.co.in Applying this technology to the initial condensation steps of this compound synthesis could lead to significant energy savings and increased throughput. Furthermore, these reactions can often be performed under solvent-free conditions, aligning with green chemistry principles by reducing solvent waste. rasayanjournal.co.inresearchgate.net

Continuous Flow Chemistry: Continuous flow processing offers a paradigm shift from traditional batch reactors. In a flow setup, reagents are continuously pumped through a network of tubes or microreactors where the reactions occur. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time. uc.pt For the synthesis of this compound, a modular flow system could be designed where each reactor performs a specific step in the sequence.

Key advantages include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, which is critical for managing exothermic steps like sulfonation and oxidation, thereby improving safety and preventing byproduct formation. acs.org

Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given moment, reducing the risk associated with handling potent reagents like fuming sulfuric acid or energetic intermediates.

Greener Oxidation: The final, critical oxidation of the leuco base can be redesigned to be more environmentally benign. Traditional reliance on chromium-based oxidants can be replaced by cleaner technologies. beyondbenign.org Electrochemical oxidation in a continuous flow electrolysis cell is a prime example, avoiding the use of toxic metal reagents and generating the colored dye cleanly and efficiently. google.com This has been demonstrated for structurally similar triarylmethane dyes. google.com

Scale-Up Considerations: Scaling up a laboratory-developed process for industrial production presents unique challenges. Traditional batch processes are typically scaled up by "sizing-up"—simply using larger vessels. However, this often leads to issues with mixing and heat transfer.

Continuous flow chemistry offers more flexible and reliable scale-up strategies:

Numbering-Up (or Scaling-Out): This involves running multiple identical flow reactors in parallel to increase production capacity. This approach maintains the optimal heat and mass transfer characteristics achieved at the research scale, ensuring consistent product quality.

Sizing-Up: This involves increasing the dimensions (length or diameter) of the flow reactor. While seemingly straightforward, this can alter the flow dynamics and heat transfer efficiency, requiring careful re-optimization.

For complex syntheses like that of this compound, a numbering-up approach is often preferred as it minimizes the risks associated with process redevelopment.

ParameterTraditional Batch SynthesisIntensified Continuous Flow Synthesis (Hypothetical)
Reaction TimeHours to days per stepSeconds to minutes per step
Operating VolumeLarge (Liters to m³)Small (Microliters to milliliters)
Heat TransferPoor to moderate, risk of hotspotsExcellent, precise temperature control
Oxidizing AgentHeavy chromate saltsElectrochemical oxidation (cleaner)
Safety ProfileHandling of large quantities of hazardous materialsSmall holdup volume, inherently safer
Scale-Up MethodSizing-up (larger vessels)Numbering-up (parallel reactors)

Derivatization and Structural Modification Strategies for Enhanced Functionality

Derivatization and structural modification of a dye molecule are performed to alter its properties, such as solubility, color, stability, and affinity for specific substrates. The structure of this compound offers several sites for such modifications to enhance its functionality for specialized applications beyond traditional dyeing.

Key Modification Sites: The this compound molecule has three primary regions for chemical modification:

Sulfonic Acid Groups: These groups are essential for the dye's water solubility and are a primary target for derivatization.

N-diethylamino Groups: The terminal amine functionalities play a crucial role in the dye's chromophore and can be altered to tune its electronic and, consequently, its spectral properties.

Aromatic Rings: The phenyl and dinitrophenyl rings can be functionalized, although this typically requires modification of the starting materials for better selectivity.

Strategies for Enhanced Functionality:

Modifying Solubility and Binding: The two sulfonic acid groups can be converted into more reactive sulfonyl chloride intermediates. These can then be reacted with various amines or alcohols to form sulfonamides or sulfonate esters, respectively. This strategy can be used to:

Tune Solubility: Introducing long alkyl chains can increase solubility in nonpolar solvents, while incorporating polyethylene (B3416737) glycol (PEG) chains can enhance aqueous solubility and biocompatibility.

Introduce Reactive Groups: Attaching functional groups like maleimides, N-hydroxysuccinimide (NHS) esters, or azides allows the dye to be covalently linked to biomolecules (proteins, nucleic acids) for use as a biological stain or sensor.

Improving Lightfastness and Photophysical Properties: The lightfastness of triphenylmethane dyes is often a limitation. sci-hub.st Research on related dyes has shown that modifying the N-alkyl groups can improve stability.

Altering N-Alkyl Groups: Replacing the N-diethyl groups with other substituents, such as N-cyanoethyl groups, has been shown to increase the lightfastness of some triphenylmethane dyes. sci-hub.st

Backbone Rigidification: Introducing structural constraints, such as inserting a triple bond into the methane (B114726) bridge, can alter the planarity of the molecule. aip.org This can lead to significant shifts in the absorption and emission spectra and changes in fluorescence quantum yield, potentially creating derivatives for advanced optical applications. aip.org

Synthesis of Functional Analogs: Rather than modifying the final dye, a more powerful strategy involves using derivatized starting materials. For example, using a substituted N,N-dialkylaniline or a functionalized benzaldehyde (B42025) in the initial condensation step can introduce desired functionalities from the outset. This allows for the creation of a library of this compound analogs with tailored properties for applications in sensing, imaging, or as functional materials.

Target Functional GroupModification StrategyPotential ReagentsEnhanced Functionality
Sulfonic Acid (-SO₃H)Conversion to Sulfonamide1. SOCl₂ or PCl₅ 2. Primary/Secondary Amine (R₂NH)Tuned solubility, attachment of reactive handles
Sulfonic Acid (-SO₃H)Conversion to Sulfonate Ester1. SOCl₂ 2. Alcohol (ROH)Reduced water solubility, altered substrate affinity
N-diethylamino GroupReplacement of Ethyl GroupsSynthesis from N,N-bis(cyanoethyl)anilineImproved lightfastness sci-hub.st
Aromatic BackboneUse of Substituted Aldehydee.g., 4-HydroxybenzaldehydeNew site for further derivatization (phenolic -OH)
Methane BridgeInsertion of Rigid LinkerSynthesis via Sonogashira coupling of precursorsShifted absorption/emission spectra, altered quantum yield aip.org

Environmental Remediation and Mechanistic Studies of C.i. Acid Green 8 Degradation

Advanced Oxidation Processes (AOPs) for C.I. Acid Green 8 Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. ijcce.ac.irresearchgate.net AOPs can include various technologies such as ozonation, Fenton oxidation, and photocatalytic oxidation. ijcce.ac.irijcce.ac.ir The combination of different AOPs can often lead to higher degradation rates due to the increased generation of free radicals. ijcce.ac.ir

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (e.g., UV or solar light) to generate reactive oxygen species (ROS). researchgate.netmdpi.com This technology has shown promise in degrading various organic pollutants, including textile dyes. researchgate.netmdpi.com When the semiconductor material absorbs light with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e-/h+). mdpi.comacs.org These charge carriers then react with water and oxygen to produce highly reactive species that can mineralize the dye molecules into carbon dioxide, water, and inorganic ions. acs.orgniscpr.res.in

The efficiency of photocatalytic degradation is heavily dependent on the design and properties of the photocatalyst. mdpi.com Key characteristics for an effective photocatalyst include a suitable band gap energy, high surface area, and long-term stability. mdpi.com

Semiconductor Oxides: Semiconductor metal oxides are widely used as photocatalysts due to their stability, affordability, and effectiveness. mdpi.comsci-hub.se

Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied photocatalysts because of its high photochemical stability, non-toxicity, and low cost. sci-hub.segecarbon.org It exists in three main crystalline forms: anatase, rutile, and brookite, with anatase generally showing the highest photocatalytic activity due to a longer carrier lifetime. sci-hub.se However, its large band gap (3.2 eV for anatase) means it primarily absorbs UV light, which accounts for only a small portion of the solar spectrum. mdpi.comgecarbon.org

Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a band gap similar to TiO₂ (around 3.2 eV). researchgate.net It is also known for its high photosensitivity and stability. researchgate.net

Bismuth Oxychloride (BiOCl): Bismuth-based compounds have gained attention for their potential in photocatalysis. orientjchem.org For instance, aluminum fluoride-doped bismuth oxychloride has been shown to degrade Acid Green 1 (a similar nitroso dye) under sunlight. orientjchem.org

Composite Materials: To enhance photocatalytic activity, semiconductor oxides are often combined with other materials. For example, coupling TiO₂ with carbon-based materials like activated carbon or carbon nanotubes can improve performance by reducing electron-hole recombination and increasing the number of active adsorption sites. gecarbon.org

Plasmonic Nanomaterials: To overcome the limitation of wide-bandgap semiconductors that are primarily active under UV light, plasmonic nanomaterials, such as gold (Au) and silver (Ag) nanoparticles, have been incorporated into photocatalytic systems. frontiersin.orgnih.gov These materials exhibit Localized Surface Plasmon Resonance (LSPR), which enhances visible light absorption and promotes the generation of hot charge carriers, ultimately improving the photocatalytic efficiency. nih.govmdpi.com

Mechanism of Enhancement: The LSPR effect in plasmonic nanoparticles can enhance photocatalysis through several mechanisms: generating hot electrons that are injected into the semiconductor's conduction band, enhancing the local electric field, and photothermal heating. nih.gov

Examples:

Janus Gold Nanorods (Au JNRs): These nanostructures, partially coated with silica (B1680970), have demonstrated the ability to degrade organic pollutants using visible light. pnas.org

Ag/AgCl Nanoparticles: Green-synthesized Ag/AgCl nanoparticles have shown effective photocatalytic degradation of dyes under visible light, attributed to the surface plasmon resonance of Ag nanoparticles. mdpi.com

Ag/TiO₂ Composites: The combination of Ag nanoparticles with TiO₂ nanowires can enhance the degradation rate of dyes under both UV and visible light. mdpi.com The Ag nanoparticles can act as electron traps, promoting the separation of photogenerated electron-hole pairs in the TiO₂. mdpi.com

Table 1: Comparison of Different Photocatalyst Types

Catalyst TypeExamplesPrimary ActivationKey AdvantagesLimitations
Semiconductor OxidesTiO₂, ZnO, BiOClUV LightHigh stability, low cost, non-toxic. sci-hub.segecarbon.orgLimited visible light absorption due to wide band gap. mdpi.comgecarbon.org
Plasmonic NanomaterialsAu, Ag nanoparticlesVisible LightEnhanced visible light absorption, improved charge separation. nih.govCan be more expensive, potential for instability. pnas.org
Composite MaterialsTiO₂-Carbon, Ag/TiO₂UV and/or Visible LightSynergistic effects leading to higher efficiency. gecarbon.orgmdpi.comSynthesis can be complex.

The degradation of dyes through photocatalysis often follows pseudo-first-order kinetics. mjcce.org.mkbme.hu This can be described by the Langmuir-Hinshelwood model, which relates the initial rate of reaction to the concentration of the reactant. mdpi.com The rate constant (k) is a key parameter used to quantify the efficiency of the degradation process. mjcce.org.mkmdpi.com

For example, a study on the photocatalytic degradation of Fast Green (a dye with some structural similarities to Acid Green) using nano-sized CeCrO₃ found that the reaction followed pseudo-first-order kinetics with a rate constant of 4.41 x 10⁻⁴ s⁻¹. mjcce.org.mk Similarly, the photocatalytic degradation of Acid Orange 7 and Methyl Orange using copper(II) coordination polymers also followed a pseudo-first-order kinetic model. mdpi.com

In a study on the degradation of a mixture of textile dyes, including C. I. Acid Red 27 and C. I. Acid Orange 10, the sonophotocatalytic degradation rate was also found to follow pseudo-first-order kinetics. bme.hu

Table 2: Kinetic Data for Photocatalytic Degradation of Various Dyes

DyeCatalystKinetic ModelRate Constant (k)Reference
Fast Greennano-CeCrO₃Pseudo-first-order4.41 x 10⁻⁴ s⁻¹ mjcce.org.mk
Acid Orange 7 & Methyl OrangeCopper(II) Coordination PolymersPseudo-first-orderVaries with catalyst and dye mdpi.com
Textile Dye MixtureTiO₂ (Sonophotocatalysis)Pseudo-first-orderNot explicitly stated bme.hu

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. mdpi.comd-nb.info

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. acs.orgiwaponline.com For anionic dyes like Acid Green, a lower pH is often favorable. A study on the degradation of Acid Green 1 using an AlF-BiOCl photocatalyst found the maximum decolorization efficiency at pH 5. orientjchem.org This is because at acidic pH, the positively charged catalyst surface enhances the adsorption of the anionic dye. orientjchem.org Similarly, the degradation of other acidic dyes has shown optimal performance at acidic pH values. iwaponline.com

Catalyst Load: The concentration of the photocatalyst is another important factor. Initially, increasing the catalyst loading generally increases the degradation rate due to the availability of more active sites for the reaction. niscpr.res.inmdpi.com However, beyond an optimal concentration, the degradation efficiency may decrease. mdpi.com This can be attributed to the aggregation of catalyst particles, which reduces the effective surface area, and increased turbidity of the solution, which can scatter the light and reduce its penetration. mdpi.com For instance, in the degradation of Acid Green 16 with TiO₂, the efficiency increased with catalyst loading up to a certain point (250 mg/100 mL), after which it started to decrease. niscpr.res.in

Light Intensity: The rate of photocatalytic degradation is also dependent on the light intensity. medcraveonline.comd-nb.info At low light intensities, the reaction rate tends to increase linearly with increasing intensity because the generation of electron-hole pairs is the rate-limiting step. medcraveonline.com At intermediate intensities, the relationship may become non-linear, and at very high intensities, the rate can become independent of light intensity as other factors, such as the recombination of electron-hole pairs, become dominant. medcraveonline.comresearchgate.net

The photocatalytic degradation of complex dye molecules like this compound involves a series of steps leading to the formation of various intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. mdpi.commdpi.com The elucidation of these pathways is crucial for understanding the reaction mechanism and ensuring the complete detoxification of the wastewater.

For azo dyes, a common initial step in the degradation pathway is the cleavage of the azo bond (–N=N–). mdpi.com This leads to the formation of aromatic amines and other intermediate compounds. mdpi.com For example, in the degradation of Acid Orange 7, intermediates such as β-naphthol, N,N-dimethyl-p-phenylenediamine, and sulfanilic acid have been identified. mdpi.com

In the case of nitroso dyes like Acid Green, the degradation would likely involve the breakdown of the nitroso group and the aromatic rings. The degradation of Acid Green 16, a related dye, has been shown to result in the formation of CO₂ and inorganic ions. niscpr.res.in The specific intermediates for this compound would need to be identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A study on the photocatalytic degradation of C.I. Acid Green 25 identified several intermediate products through GC-MS analysis. researchgate.net

Reactive oxygen species (ROS) are the primary agents responsible for the degradation of organic pollutants in photocatalysis. mdpi.comresearchgate.net The main ROS involved are hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). niscpr.res.inmdpi.com

Upon illumination of the semiconductor photocatalyst, the photogenerated holes (h⁺) in the valence band can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly oxidizing hydroxyl radicals (•OH). acs.orgmdpi.com These •OH radicals are powerful, non-selective oxidants that can attack the dye molecules adsorbed on the surface, leading to their degradation. acs.orgniscpr.res.in

Simultaneously, the photoexcited electrons (e⁻) in the conduction band can reduce molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻). mdpi.commdpi.com These superoxide radicals can also participate in the degradation process and prevent the recombination of electrons and holes. acs.org The generation of hydrogen peroxide (H₂O₂) can also occur, which can further contribute to the formation of •OH radicals. nih.gov Trapping experiments are often conducted to identify the primary ROS involved in the degradation of a specific pollutant. mdpi.com For the degradation of Acid Green 16, it was found that •OH and O₂⁻ were the most important oxidants. niscpr.res.in

Fenton and Photo-Fenton Oxidation of this compound

Advanced Oxidation Processes (AOPs) are recognized as effective technologies for treating recalcitrant wastewaters that are resistant to conventional methods. nih.gov Among these, the Fenton process and its variants are particularly noteworthy due to their high performance at ambient temperature and pressure. dntb.gov.ua These processes are based on the generation of highly potent oxidizing species, primarily the hydroxyl radical (•OH), which can degrade a wide range of pollutants. dntb.gov.uaijcce.ac.ir

The Fenton reaction can be categorized into homogeneous and heterogeneous systems based on the phase of the iron catalyst. mdpi.com

Homogeneous Fenton Process: In the classical homogeneous system, ferrous ions (Fe²⁺) in the aqueous phase catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. mdpi.com This system is known for its effectiveness in oxidizing organic pollutants. mdpi.com However, it has limitations, including the necessity of operating within a narrow acidic pH range (typically pH 2-4) and the production of significant amounts of iron sludge, which requires subsequent removal. ijcce.ac.ir

Heterogeneous Fenton Process: To overcome the drawbacks of the homogeneous process, heterogeneous Fenton systems have been developed. These utilize solid iron-based catalysts, such as iron oxides or iron-impregnated materials. mdpi.com Heterogeneous catalysts offer several advantages, including applicability over a wider pH range, reduced formation of iron sludge, and the potential for catalyst recovery and reuse, which makes the process more cost-effective. dntb.gov.ua The degradation mechanism in heterogeneous systems can involve radicals generated on the catalyst's surface or from iron ions that may leach into the solution. dntb.gov.ua

Photo-Fenton Process: The efficiency of both homogeneous and heterogeneous Fenton reactions can be significantly enhanced by irradiation with UV or visible light, a process known as photo-Fenton. nih.gov Light exposure accelerates the regeneration of Fe²⁺ from Fe³⁺ ions and promotes the photolysis of H₂O₂, creating additional hydroxyl radicals. nih.gov This leads to a faster and more complete degradation of dye pollutants. researchgate.net

The efficiency of the Fenton and photo-Fenton processes is critically dependent on the optimization of several operational parameters, primarily the concentrations of the oxidant (H₂O₂) and the catalyst (Fe²⁺ or Fe³⁺), as well as the solution pH.

The ratio of H₂O₂ to Fe²⁺ is a crucial factor. An insufficient amount of either component will limit the production of hydroxyl radicals. Conversely, an excessive concentration of H₂O₂ or Fe²⁺ can be detrimental to the degradation efficiency. Excess H₂O₂ can act as a scavenger of the highly reactive •OH radicals, while excess Fe²⁺ can also consume •OH radicals, thus inhibiting the oxidation process. mdpi.com For example, in the degradation of certain azo dyes, color and COD removal increased as H₂O₂ concentration rose to an optimal level, beyond which the efficiency decreased. mdpi.com

The initial pH of the solution strongly influences the reaction. An acidic medium, typically around pH 3, is generally considered optimal for the classic Fenton reaction to prevent the precipitation of iron hydroxides and to maximize hydroxyl radical generation. mdpi.com However, heterogeneous catalysts can often operate effectively at near-neutral pH values, which is a significant operational advantage. mdpi.com

The following table, based on findings for similar acid dyes, illustrates the optimization of reaction parameters.

Table 1: Optimization of Parameters in Fenton-like Processes for Acid Dye Degradation

Parameter Optimal Value/Range Analyte Observations
pH 3.0 - 3.5 Acid Orange 8, Acid Red 44 Highest decolorization efficiency was achieved in this acidic range. researchgate.net
pH 2.8 Indigo Blue Dye Found to be the optimal pH for both Fenton and photo-Fenton processes. brazilianjournals.com.br
[H₂O₂] Varies with dye and catalyst concentration Acid Orange 8 Increasing H₂O₂ concentration enhanced removal efficiency up to a point. researchgate.net
[Fe²⁺] Varies with H₂O₂ concentration Reactive Orange 13 The degradation rate increases with ferrous ion concentration up to a certain limit. chemijournal.com
[H₂O₂]:[Fe²⁺] Ratio 30:1 Acid Orange 8 Optimal ratio for decolorization. researchgate.net
[H₂O₂]:[Fe²⁺] Ratio 15:1 Acid Red 44 Optimal ratio for decolorization. researchgate.net

The fundamental mechanism of the Fenton process involves the generation of hydroxyl radicals through the reaction between Fe²⁺ and H₂O₂. The regenerated Fe³⁺ can then react with H₂O₂ to produce Fe²⁺, creating a catalytic cycle. mdpi.com The photo-Fenton process enhances this cycle through the photoreduction of Fe³⁺. nih.gov

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that attack the dye molecule. For triphenylmethane (B1682552) dyes, such as this compound, the degradation is believed to be initiated by the attack of •OH radicals on the central carbon atom of the molecule. researchgate.net This initial attack leads to the breakdown of the conjugated π-system of the chromophore, which is responsible for the dye's color. mdpi.com Subsequent reactions lead to the cleavage of the aromatic rings, forming smaller organic intermediates like carboxylic acids, and can ultimately lead to complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.com The reaction between the hydroxyl radical and the dye is proposed to be a substitution reaction rather than an addition reaction. nih.gov

Ozonation and Combined Ozonation Processes for this compound

Ozonation is another highly effective AOP for treating wastewater containing recalcitrant organic compounds like dyes. ijcce.ac.ir Ozone (O₃) is a strong oxidant that can be used alone or in combination with other agents like UV light or H₂O₂ to enhance degradation efficiency. ijcce.ac.ir

The degradation of pollutants by ozone in an aqueous solution occurs through two primary pathways:

Direct Oxidation: This involves the reaction of molecular ozone directly with the target organic compound. Ozone is selective and primarily attacks molecules with electron-rich moieties, such as double bonds and aromatic systems, which are characteristic features of dye chromophores. scielo.org.mx

Indirect Oxidation: This pathway involves the decomposition of ozone in water to form highly reactive and non-selective hydroxyl radicals (•OH). scielo.org.mx These radicals are more powerful oxidants than ozone itself and can degrade a broader range of organic compounds at a much faster rate. scielo.org.mx The decomposition of ozone into •OH is favored at higher pH values. redalyc.org

During the ozonation of dyes, both mechanisms can contribute to the degradation process, leading to the destruction of the chromophore and subsequent mineralization of the resulting byproducts. scielo.org.mx

To improve the efficiency of ozonation, particularly the generation of hydroxyl radicals, ozone is often combined with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). These hybrid systems often exhibit synergistic effects, leading to higher degradation rates than the sum of the individual processes. redalyc.org

O₃/UV Process: The absorption of UV light by ozone molecules accelerates their decomposition into H₂O₂ and subsequently into hydroxyl radicals, significantly increasing the oxidation capacity of the system. redalyc.org For some pollutants, the O₃/UV process has proven to be faster and more effective than ozonation alone. redalyc.org

O₃/H₂O₂ (Peroxone) Process: The addition of hydrogen peroxide to an ozonation system also enhances the formation of hydroxyl radicals. H₂O₂ reacts with ozone to initiate a reaction chain that produces •OH, thereby accelerating the degradation of organic pollutants. redalyc.org

O₃/Ultrasound Process: The combination of ultrasound with ozonation has also been studied for the degradation of triphenylmethane dyes. For C.I. Acid Green 3, a combined ultrasound/ozone (US/O₃) treatment resulted in 87.9% degradation in 90 minutes. deswater.com The application of ultrasound was found to increase the pseudo-first-order rate constant and enhance the stoichiometric ratio between ozone and the dye, indicating a reduction in both reaction time and the required ozone dose. nih.govdeswater.com

The following table summarizes the performance of different ozone-based AOPs on various dyes.

Table 2: Degradation Efficiency of Various Ozone-Based AOPs on Dyes

AOP System Target Dye Degradation Efficiency Time (min) Initial Concentration Reference
Ozone Acid Black 1 ~100% (color) 25 1.8 x 10⁻⁵ mol L⁻¹ scielo.br
US/O₃ Acid Green 3 87.9% 90 20 ppm deswater.com
O₃/UV Rhodamine B 90% 30 100 mg/L mdpi.com
O₃/H₂O₂/UV Methylene Blue 98% 60 Not Specified redalyc.org

Table of Mentioned Compounds

Electrochemical and Photoelectrochemical Degradation of this compound

The electrochemical and photoelectrochemical degradation of this compound, also known as Acid Green 25, has been investigated as a promising method for water treatment. electrochemsci.org These advanced oxidation processes (AOPs) utilize the generation of powerful oxidizing agents, such as hydroxyl radicals, to break down the complex structure of the dye molecule. researchgate.net

Electrode Material Design and Surface Modification

The choice of electrode material is a critical factor in the efficiency of the electrochemical degradation of organic dyes. researchgate.net High oxygen over-potential anodes like lead dioxide (PbO₂), tin dioxide (SnO₂), and boron-doped diamond (BDD) are known for their high efficiency in the complete degradation of organics. researchgate.net

In the context of this compound degradation, several electrode materials have been explored. Studies have utilized titanium electrodes coated with a mixture of titanium dioxide (TiO₂) and ruthenium dioxide (RuO₂). electrochemsci.org Specifically, compositions of TiO₂(70%)/RuO₂(30%) and TiO₂(97%)/RuO₂(3%) have been tested. electrochemsci.org It was found that the oxidation of the dye proceeded more readily at the platinum electrode; however, the peak current and heterogeneous rate constant were highest for the Ti/TiO₂(70%)/RuO₂(30%) electrode. electrochemsci.org

Surface modification of electrodes is another strategy to enhance degradation efficiency. Techniques such as electrodeposition of a lead oxide layer on a titanium substrate have been employed to create modified anodes for the electrocatalytic oxidation of acid green dyes. researchgate.net Surface coatings with materials like metal oxides can improve the chemical properties of electrodes, preventing direct contact with the electrolyte and suppressing undesirable reactions. nih.gov For instance, modifying carbon paste electrodes with nanoparticles has been shown to improve their performance. tandfonline.com

The following table summarizes the performance of different electrode materials in the electrochemical oxidation of C.I. Acid Green 25. electrochemsci.org

Electrode MaterialHalf-wave Potential (E₁/₂) (V)Peak Current (iₚ) (A)Anodic Transition Coefficient (βnβ)Heterogeneous Rate Constant (kₛ) (cm s⁻¹)
Platinum0.881.1 x 10⁻⁵0.351.7 x 10⁻³
Ti/TiO₂(97%)/RuO₂(3%)1.052.1 x 10⁻⁵0.402.5 x 10⁻³
Ti/TiO₂(70%)/RuO₂(30%)1.022.9 x 10⁻⁵0.493.1 x 10⁻³
Table 1: Electrochemical parameters for the first step of C.I. Acid Green 25 oxidation at different electrode materials. electrochemsci.org
Electrochemical Reaction Kinetics and Mass Transport Phenomena

The kinetics of the electrochemical degradation of dyes like this compound can be influenced by several factors, including the initial dye concentration. iwaponline.com At lower concentrations, the oxidation kinetics often follow a pseudo-first-order model and are primarily governed by mass transport phenomena. iwaponline.com As the dye concentration increases, the degradation may shift to zero-order kinetics, where the reaction rate is controlled by charge transfer processes. iwaponline.com

Studies on C.I. Acid Green 25 have shown that the electrochemical process is diffusion-controlled. electrochemsci.org This was determined by analyzing the linear relationship between the anodic peak current and the square root of the scan rate, which did not pass through the origin, and by examining the relationship between the logarithm of the peak current and the logarithm of the scan rate. electrochemsci.org The slope of the latter plot was found to be 0.455, indicating the diffusive character of the electrode reactions. electrochemsci.org

Mass transport limitations can arise from the low solubility and slow mass transfer of reactants to the catalyst surface. mdpi.com In electrochemical systems, an unstirred layer, known as the Nernst layer, can form at the electrolyte-membrane interface, influencing ion transport. mdpi.com The catalytic activity of an electrode depends not only on the electrocatalyst itself but also on the transport of reactants and products to and from the reaction sites. escholarship.org

Role of Photoexcitation in Electro-Oxidation Enhancement

Photoelectrochemical degradation combines electrochemical methods with photochemical oxidation, often leading to enhanced degradation efficiency. researchgate.net This enhancement is due to the generation of highly reactive species like hydroxyl radicals (•OH) through the formation of electron-hole pairs in semiconductor materials upon photo-irradiation. researchgate.netresearchgate.net

In the photoelectrochemical oxidation of C.I. Acid Green 25, a titanium electrode coated with a TiO₂/RuO₂ mixture has been used. electrochemsci.org The process was carried out in an electrochemical cell placed within a photochemical reactor equipped with lamps emitting UV radiation at 254 nm, 300 nm, and 350 nm. electrochemsci.org The photoexcitation of the semiconductor material (TiO₂) generates electron-hole pairs. researchgate.net The photogenerated holes have sufficient potential to oxidize species at the photoanode surface, and an applied bias potential can further enhance the separation of electrons and holes, thereby increasing the oxidation rate. mdpi.com

Sonochemical and Sono-Photocatalytic Degradation of this compound

Sonochemical and sono-photocatalytic methods are other advanced oxidation processes that have been explored for the degradation of organic dyes, including this compound (also referred to as Acid Green 3 in some studies). deswater.com These techniques utilize the chemical effects of ultrasound to initiate and enhance the degradation process.

Cavitation Effects and Radical Generation under Ultrasound Irradiation

The fundamental principle behind sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasound. mdpi.comresearchgate.net This collapse creates localized hot spots with extremely high temperatures (around 5000 K) and pressures. iwaponline.comfrontiersin.org These extreme conditions lead to the pyrolytic decomposition of water molecules, generating highly reactive hydrogen atoms (H•) and hydroxyl radicals (•OH). researchgate.netresearchgate.net

These primary radicals can then react with dissolved pollutants. There are three main reaction zones during sonolysis: inside the cavitation bubble, at the bubble-water interface, and in the bulk solution. mdpi.com Hydrophobic and volatile compounds tend to be degraded within the high-temperature interior of the bubble, while hydrophilic and non-volatile pollutants react with radicals at the interface or in the bulk solution. mdpi.com

Studies on the sonolytic degradation of Acid Green 3 have shown that a degradation of 51% can be achieved under optimized conditions (20 ppm initial concentration, 120 W power, pH 5.8, and 30°C) after 120 minutes. deswater.com The generation of radicals during sonication can be confirmed by methods such as the Fricke reaction and potassium iodide dosimetry. capes.gov.br

Coupling Ultrasound with Other AOPs

Combining ultrasound with other advanced oxidation processes (AOPs), such as ozonation or photocatalysis, can lead to synergistic effects and significantly enhanced degradation rates. mdpi.comresearchgate.net Ultrasound can improve the efficiency of other AOPs by increasing mass transfer, deaggregating catalyst particles to increase the active surface area, and generating additional reactive species. researchgate.netresearchgate.net

The sono-photocatalytic process, which combines ultrasound and photocatalysis, has been shown to be more effective than either technique used individually. researchgate.netbme.hu For instance, a study comparing sonolytic, photocatalytic, and sono-photocatalytic methods for dye degradation found that after 80 minutes, the degradation values were approximately 19%, 68%, and 82%, respectively. bme.hu The accelerated reaction rate in the presence of ultrasound is a key advantage. bme.hu

For the degradation of Acid Green 3, combination approaches have been investigated. The US/O₃ process resulted in 87.9% degradation in 90 minutes. deswater.com Other combinations, such as US/Persulfate/Fe²⁺ and US/Peroxymonosulfate/Fe²⁺, also showed significant degradation levels of 87.2% and 85.1%, respectively. deswater.com These hybrid methods demonstrate the potential for process intensification and more efficient removal of persistent organic pollutants like this compound from wastewater. deswater.com

Lack of Specific Research Data for this compound Adsorption Studies

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically focused on the environmental remediation and mechanistic studies of This compound degradation through adsorption phenomena. The specific areas outlined for investigation, including the development of novel adsorbents and detailed adsorption equilibrium modeling for this particular compound, are not substantially covered in the accessible scientific literature.

While extensive research exists for the adsorption of other acid dyes, such as C.I. Acid Green 16, C.I. Acid Green 25, and C.I. Acid Green 9, the findings are specific to the molecular structure and properties of those compounds. pan.plcellulosechemtechnol.roresearchgate.netscispace.comresearchgate.net For instance, studies have detailed the use of compost, chitosan, and activated carbons for the removal of these other green dyes, often including in-depth analysis of adsorption isotherms. pan.plcellulosechemtechnol.roscispace.com However, due to the unique chemical nature of each dye, these results cannot be accurately extrapolated or attributed to this compound.

The user's request for an article focusing solely on this compound, with strict adherence to an outline detailing specific biomass, inorganic, and polymeric adsorbents, as well as Langmuir, Freundlich, and Temkin isotherm analyses, cannot be fulfilled with the required scientific accuracy. Generating content on this topic without specific supporting data for this compound would lead to speculation and misrepresentation of the scientific record.

Therefore, the article as requested cannot be generated at this time due to the absence of specific research findings for this compound in the provided areas of study.

Adsorption Phenomena for this compound Removal

Adsorption Equilibrium Modeling of this compound

Multi-component Adsorption Systems

In real-world wastewater scenarios, this compound often coexists with other pollutants, creating a multi-component system. The adsorption process in such systems is more complex than in single-component systems due to competitive adsorption among different solutes for the active sites on the adsorbent.

To understand and predict the behavior of multi-component adsorption, various isotherm models have been developed. The extended Langmuir isotherm model is often used for multi-component systems, which accounts for the competitive adsorption among different adsorbates. hhu.de Modeling these complex systems is essential for designing effective industrial wastewater treatment processes. hhu.de

Adsorption Kinetics and Transport Phenomena of this compound

The study of adsorption kinetics is crucial for understanding the rate at which a dye is removed from a solution and for determining the controlling mechanisms of the adsorption process. jmaterenvironsci.comscispace.com

Pseudo-First-Order and Pseudo-Second-Order Models

Two of the most commonly used kinetic models to describe the adsorption of dyes from aqueous solutions are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. scispace.com The linear form of the equation is:

log(qe - qt) = log(qe) - (k1/2.303) * t

where:

qe is the amount of dye adsorbed at equilibrium (mg/g)

qt is the amount of dye adsorbed at time t (mg/g)

k1 is the rate constant of the pseudo-first-order model (min⁻¹)

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scispace.comresearchgate.net The linear form of the equation is:

t/qt = 1/(k2 * qe²) + (1/qe) * t

where:

k2 is the rate constant of the pseudo-second-order model (g/mg·min)

Numerous studies on the adsorption of acid dyes have found that the pseudo-second-order model often provides a better fit to the experimental data than the pseudo-first-order model, as indicated by higher correlation coefficients (R² values). jmaterenvironsci.comscispace.compsu.edu This suggests that chemisorption is a significant part of the adsorption mechanism for these dyes.

Table 1: Comparison of Kinetic Models for Acid Dye Adsorption

Adsorbent Dye Best Fit Model Reference
Activated Carbon Acid Green 1 Pseudo-second-order jmaterenvironsci.com
Ananas Comosus (L) carbon Acid Green 25 Pseudo-second-order scispace.com
Intra-particle Diffusion and Film Diffusion Control

The intra-particle diffusion model , proposed by Weber and Morris, is often used to identify the diffusion mechanism. The equation is:

qt = kid * t^(1/2) + C

where:

kid is the intra-particle diffusion rate constant (mg/g·min^(1/2))

C is a constant related to the thickness of the boundary layer.

A plot of qt versus t^(1/2) will be linear if intra-particle diffusion is the rate-controlling step. If the line passes through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is governed by more than one mechanism. scispace.comresearchgate.net For instance, the initial sharp portion of the plot may represent film diffusion, while the subsequent linear portion represents intra-particle diffusion. scispace.com If the line does not pass through the origin, it suggests that both film diffusion and intra-particle diffusion are involved in the adsorption process. scispace.commdpi.com

Thermodynamic Analysis of this compound Adsorption

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide valuable insights into the spontaneity and nature of the adsorption process. These parameters can be calculated using the following equations:

ΔG° = -RT * ln(Kc) ln(Kc) = ΔS°/R - ΔH°/(RT)

where:

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

Kc is the equilibrium constant

A negative value of ΔG° indicates a spontaneous adsorption process. nih.govscirp.org The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive). A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

For the adsorption of C.I. Acid Red 97 on walnut shells, the process was found to be spontaneous and exothermic. bioline.org.br In another study on the adsorption of C.I. Acid Orange 52, the process was spontaneous and endothermic for one type of clay adsorbent (Na-MMT) but non-spontaneous and exothermic for others. scirp.org The thermodynamic properties are highly dependent on the specific adsorbent-adsorbate system.

Table 2: Thermodynamic Parameters for Acid Dye Adsorption

Adsorbent Dye ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Nature of Adsorption Reference
Walnut Shell C.I. Acid Red 97 Negative Negative - Spontaneous, Exothermic bioline.org.br

Surface Chemistry and Adsorbent-Adsorbate Interaction Mechanisms

The interaction between this compound and the adsorbent surface is governed by the surface chemistry of the adsorbent and the chemical structure of the dye molecule. The pH of the solution is a critical factor influencing these interactions. jmaterenvironsci.comscispace.com

For acid dyes, which are anionic in nature, adsorption is generally favored at lower pH values. jmaterenvironsci.comscispace.com At acidic pH, the surface of many adsorbents, such as activated carbon, becomes positively charged, leading to stronger electrostatic attraction with the anionic dye molecules. jmaterenvironsci.com As the pH increases, the adsorbent surface tends to become more negatively charged, resulting in electrostatic repulsion and a decrease in adsorption. scispace.com

The interactions can be a combination of physical and chemical processes. Physical adsorption involves weak van der Waals forces and hydrogen bonding, while chemical adsorption (chemisorption) involves the formation of stronger chemical bonds, such as ionic bonds or covalent bonds. mdpi.comripublication.com The mean free energy of adsorption (E), calculated from the Dubinin-Radushkevich isotherm, can help distinguish between physical and chemical adsorption. An E value below 8 kJ/mol typically indicates physisorption, while values between 8 and 16 kJ/mol suggest ion exchange, and values above 16 kJ/mol point to chemisorption. mdpi.comripublication.com

Spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) are often used to identify the functional groups on the adsorbent surface that are involved in the adsorption process. scispace.com For instance, the presence of hydroxyl and carboxyl groups can enhance adsorption through hydrogen bonding and other interactions. scispace.com

Biological Degradation of this compound

Biological degradation offers an eco-friendly and cost-effective alternative to physicochemical methods for treating dye-contaminated wastewater. doi.org This process utilizes microorganisms, such as bacteria and fungi, or their enzymes to break down the complex dye molecules into simpler, less toxic compounds. doi.orgresearchgate.net

The biodegradation of azo dyes, a large class of synthetic dyes, often occurs in a two-step process involving an initial anaerobic reduction of the azo bond (-N=N-), leading to decolorization, followed by an aerobic degradation of the resulting aromatic amines. doi.org Several microbial species have been identified for their ability to decolorize and degrade various acid dyes. For example, Micrococcus glutamicus has been shown to effectively degrade the sulfonated diazo dye C.I. Reactive Green 19A. doi.org

Enzymes like laccases and azoreductases play a crucial role in the biodegradation process. researchgate.netchem-soc.si Laccases, for instance, are oxidoreductase enzymes that can oxidize a wide range of organic and inorganic substrates, including the aromatic structures found in dyes. researchgate.net The efficiency of biological degradation is influenced by several factors, including pH, temperature, the presence of co-substrates, and the specific microbial strain or enzyme used. doi.orgnih.gov

While complete mineralization to carbon dioxide and water is the ultimate goal, biological degradation can sometimes lead to the formation of intermediate products that may still be of environmental concern. Therefore, a thorough analysis of the degradation pathway and the toxicity of the resulting metabolites is essential. mdpi.comresearchgate.net

Enzymatic Degradation of this compound

Enzymatic bioremediation is increasingly recognized as a viable and environmentally friendly alternative to traditional chemical treatments for dye-laden wastewater. ua.pt Enzymes, particularly oxidoreductases, can catalyze the degradation of dye molecules with high specificity and efficiency, often leading to less toxic byproducts compared to chemical methods. ua.pt

The enzymatic degradation of azo dyes like this compound primarily involves oxidoreductase enzymes, with laccases and azoreductases being the most extensively studied. nih.govnih.gov

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including synthetic dyes. ua.pt The oxidation of azo dyes by laccases can lead to the formation of phenolic and quinonoid intermediates, which are generally less toxic than the aromatic amines produced during reductive cleavage. mdpi.com In some cases, especially for non-phenolic substrates, the presence of a redox mediator is required to facilitate electron transfer between the enzyme and the dye molecule. ua.ptmdpi.com

Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group in azo dyes. jazindia.com This reaction typically occurs under anaerobic or anoxic conditions and requires a reducing equivalent such as NADH or FADH2. nih.govmdpi.com The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines, which may themselves be colorless but can still be toxic and require further degradation, often under aerobic conditions. doi.orguminho.pt The activity of azoreductases can be influenced by the structure of the dye molecule, including the presence of substituent groups. researchgate.net

The combined action of these enzymes, often in sequential anaerobic-aerobic processes, is crucial for the complete mineralization of azo dyes. doi.org

The efficiency of enzymatic degradation is highly dependent on various physicochemical parameters, including pH, temperature, and the presence of inhibitors or enhancers.

pH: The optimal pH for laccase activity is often in the acidic range, while azoreductases can function over a broader pH range, sometimes favoring neutral to alkaline conditions. nih.govnih.gov For instance, a laccase from Bacillus licheniformis showed optimal activity at a more neutral pH of 4.5. nih.gov In contrast, some bacterial strains exhibit favorable decolorization at a pH of 7–8. nih.gov

Temperature: Enzyme activity is also temperature-dependent, with an optimal temperature for maximum activity. For example, a mutant laccase (D500G) demonstrated a higher optimum temperature of 70°C. nih.gov However, for many bacterial degradation processes, the optimal temperature range is reported to be between 30-40°C. uminho.pt Higher temperatures can lead to enzyme denaturation and a decrease in degradation rates. nih.gov

Enzyme Stability: The stability of enzymes under operational conditions is a critical factor for their application in bioremediation. Immobilization of enzymes on various supports, such as biochar or inorganic oxides, has been shown to enhance their thermal and pH stability, as well as reusability. nih.govmdpi.com For example, laccase immobilized on a TiO2/ZnO support retained about 40% of its activity over a wide temperature range and after 10 reaction cycles. mdpi.com

Table 1: Kinetic Parameters of Laccase Mutants for ABTS Substrate

Enzyme K_m (µM) k_cat/K_m (s⁻¹M⁻¹) Specific Enzyme Activity (U/mg)
rlac1338 - 0.1638 22.8
lac2-9 76 0.618 79.8

Data sourced from a study on improving laccase efficiency through directed evolution. frontiersin.org

The identification of intermediate metabolites is crucial for elucidating the degradation pathway and assessing the detoxification of the dye. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed for this purpose. researchgate.net

FTIR analysis can reveal changes in the functional groups of the dye molecule during degradation. For example, the disappearance of the azo bond peak (-N=N-) in the FTIR spectrum of a treated dye sample indicates its cleavage. tci-thaijo.org GC-MS analysis helps in the identification of various smaller molecules formed during the degradation process. researchgate.net Studies on the degradation of other dyes have identified intermediates such as leuco-malachite green, and various dicarboxylic acids, suggesting the breakdown of the complex dye structure into simpler, potentially less toxic compounds. mdpi.com The proposed degradation pathways often involve initial cleavage of the primary bonds like N=N or C-N, followed by further oxidation and ring opening of the aromatic intermediates. mdpi.com

Microbial Biodegradation of this compound

The use of whole microbial cells, including bacteria and fungi, offers a promising approach for the degradation of azo dyes. Microorganisms can produce a consortium of enzymes that act synergistically to break down complex dye molecules. tandfonline.com

The first step in microbial degradation is often the isolation of potent dye-degrading microorganisms from contaminated environments such as textile industry effluents or dye-contaminated soils. nih.govijarbs.com The enrichment culture technique is a common method used to selectively isolate microbes capable of utilizing the dye as a source of carbon and/or nitrogen or at least tolerating its presence. ijisrt.com

Isolated strains are then characterized based on their morphological, biochemical, and molecular characteristics, often involving 16S rRNA gene sequencing for bacteria. iwaponline.com Screening studies are conducted to assess the decolorization efficiency of the isolated strains under various conditions. ijarbs.com For instance, several bacterial cultures isolated from soil demonstrated the ability to decolorize Acid Green dye, with one promising culture achieving 94.6% decolorization. nih.gov The mechanism of decolorization can be attributed to either biosorption onto the microbial biomass or biodegradation by microbial enzymes. nih.gov

Table 2: Examples of Dye-Degrading Microorganisms and their Efficiency

Microorganism Dye Decolorization Efficiency Reference
Aeromonas sp. Malachite Green >87% in <24h iwaponline.com
Shewanella sp. Acid Black 210 >87% in <24h iwaponline.com
Micrococcus glutamicus NCIM-2168 C.I. Reactive Green 19A 100% in 42h nih.gov

Both bacteria and fungi have demonstrated significant potential in degrading azo dyes.

Bacterial Biodegradation: Bacteria employ a variety of enzymatic mechanisms to break down azo dyes. The initial step is often the reductive cleavage of the azo bond by azoreductases under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines. nih.govuminho.pt These amines are then typically mineralized under aerobic conditions through the action of other enzymes like mono- and dioxygenases, which catalyze hydroxylation and ring cleavage. doi.orgnih.gov Genera such as Pseudomonas, Bacillus, and Shewanella have been frequently implicated in dye degradation. nih.goviwaponline.com

Fungal Biodegradation: Fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzyme systems, which include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.govnih.gov These extracellular enzymes have a broad substrate specificity and can oxidize a wide range of recalcitrant compounds, including azo dyes. ua.pt The degradation pathway in fungi is often oxidative, initiated by these extracellular enzymes. nih.gov Fungal degradation can sometimes be more advantageous as it can lead to the complete mineralization of the dye without the accumulation of toxic aromatic amines. nih.gov

The synergistic action of different microbial species in a consortium can often lead to more efficient and complete degradation of complex dye molecules than a single species alone. tandfonline.com

Co-metabolism and Synergistic Microbial Consortia

The complete mineralization of complex dye molecules like this compound by a single microbial strain is often challenging. The breakdown process typically requires the combined metabolic capabilities of multiple organisms through co-metabolism and synergistic interactions.

Co-metabolism is a process where microorganisms degrade a complex substance, such as a dye, without using it as a primary source of carbon and energy. The microbes feed on a more easily consumable primary substrate, and the enzymes produced for that purpose incidentally act on the dye molecule, transforming it into simpler, often less toxic, compounds. This is particularly relevant for xenobiotic compounds like synthetic dyes, which may not induce the specific enzymes required for their breakdown. For effective decolorization, many aerobic bacterial strains require additional carbon and energy sources to produce the necessary enzymes, such as azoreductases that are tolerant to oxygen. neptjournal.com The biological decolorization of textile azo dyes is frequently investigated under such co-metabolic conditions. researchgate.net For instance, studies on various dyes have shown that the presence of a supplemental carbon source is essential for degradation to occur. iwaponline.com

Synergistic Microbial Consortia involve multiple microbial species working together to achieve a more efficient and complete degradation than any single species could alone. mdpi.comtandfonline.com These mixed communities offer several advantages:

Division of Labor: Different strains within a consortium can sequentially break down the dye molecule. One species might perform the initial decolorization by cleaving the primary structure (e.g., the azo bond), while others metabolize the resulting aromatic amines, which can be toxic and recalcitrant. researchgate.net

Enhanced Resilience: Microbial consortia are generally more resistant to the high toxicity of dyes and adverse environmental conditions (e.g., fluctuations in pH and temperature) compared to pure cultures. tandfonline.com

Broader Enzymatic Capability: A consortium possesses a wider range of enzymes, allowing it to attack the dye molecule at different positions or degrade a wider variety of intermediate byproducts. mdpi.com

Research has demonstrated the effectiveness of consortia in dye remediation. For example, a consortium of Enterobacter asburiae and Enterobacter cloacae achieved 98% decolorization of Reactive Yellow-145 dye at a high concentration (500 mg/L) within 12 hours. tandfonline.com Similarly, a bacterial consortium comprising Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescens completely decolorized Acid Red 88 within 24 hours through their combined metabolic activities. tandfonline.com This synergistic action prevents the accumulation of toxic intermediates, leading to more complete mineralization. researchgate.netresearchgate.net

The table below summarizes findings on the synergistic effects of microbial consortia on the degradation of various acid dyes.

Consortium TypeMicrobial SpeciesTarget DyeDegradation Efficiency (%)Reference
Bacterial-FungalTrametes sp. SQ01 & Chaetomium sp. R01Acid Violet 1786% neptjournal.com
BacterialB. cereus, P. putida, S. acidaminiphila, P. fluorescenceAcid Red 88100% (in 24h) tandfonline.com
BacterialEnterobacter asburiae & Enterobacter cloacae (1:1)Reactive Yellow-14598% (in 12h) tandfonline.com
BacterialB. subtilis (WGI-3), B. subtilis (WGI-4), B. cereus (WGI-9)Direct Blue 1570-80% (in 48h) tandfonline.com
Factors Influencing Microbial Decolorization and Mineralization

The efficiency of microbial degradation of this compound is controlled by a range of physicochemical and environmental factors. Optimizing these parameters is crucial for developing effective bioremediation strategies.

Effect of pH: The pH of the medium is a critical factor as it affects the activity of the microbial enzymes responsible for degradation and can also influence the surface charge of the microbial cells and the ionization state of the dye molecule. Generally, bacterial degradation of dyes is optimal in a neutral to slightly alkaline pH range, typically between 6.0 and 10.0. For instance, studies on Malachite Green showed maximum decolorization at pH 7. mdpi.com In another study on Direct Red 81, mixed bacterial cultures achieved over 90% decolorization at pH levels of 8, 9, and 10. nih.gov Fungal systems, in contrast, often perform better under acidic conditions. scielo.br For enzymatic treatments, the optimal pH can be quite specific; laccase from Pleurotus sajor-caju showed the best results for degrading various acid dyes at a more acidic pH of 3.2. scielo.brscielo.br

Effect of Temperature: Temperature directly influences microbial growth and the rate of enzymatic reactions. Most microorganisms used for dye degradation are mesophilic, with optimal temperatures typically ranging from 30°C to 40°C. For the degradation of Malachite Green using seaweed, the optimal temperature was found to be 35°C. pmu.edu However, some thermotolerant strains can operate at higher temperatures, which is advantageous for treating industrial effluents that are often warm. For example, mixed bacterial cultures capable of degrading Direct Red 81 showed high efficiency (over 90% decolorization) at temperatures up to 60°C. nih.gov Temperatures above the optimum can lead to enzyme denaturation and a sharp decline in degradation efficiency. researchgate.net

Effect of Initial Dye Concentration: The concentration of the dye can significantly impact the degradation process. While a certain concentration is required to induce microbial enzymes, very high concentrations can be toxic to the microorganisms, inhibiting their growth and metabolic activity. This toxicity can be due to the dye itself or the presence of heavy metals in commercial dye formulations. The degradation efficiency of Malachite Green by Pseudomonas plecoglossicide MG2 was high for concentrations up to 100 mg/L but decreased sharply at 200 mg/L. scbt.com

Effect of Carbon and Nitrogen Sources: As discussed under co-metabolism, the presence of suitable carbon and nitrogen sources is often essential for the biodegradation of dyes. These sources provide the necessary energy and nutrients for microbial growth and the synthesis of degradative enzymes. For the degradation of Direct Red 81, various carbon sources were tested, with glucose and glycerol (B35011) supporting over 90% decolorization. nih.gov The concentration of the nitrogen source, such as yeast extract, also plays a role; increasing yeast extract from 0.1% to 1% enhanced the decolorization rate. nih.gov

Effect of Oxygen and Agitation: The presence or absence of oxygen determines the metabolic pathway for degradation. Azo dyes are typically reduced under anaerobic (static) conditions, leading to the cleavage of the azo bond and decolorization. The resulting aromatic amines are then often mineralized under aerobic conditions. Therefore, a sequential anaerobic-aerobic process is frequently considered the most effective strategy for complete mineralization. wur.nl Agitation can influence the transfer of oxygen and the contact between the microbes and the dye. However, for some enzymatic processes, agitation can have a negative effect on decolorization. scielo.br

The table below provides a summary of optimal conditions found for the degradation of various dyes, which can serve as a guide for this compound.

ParameterConditionTarget DyeObservationReference
pH8.0Malachite GreenMaximum adsorption of 95.5% pmu.edu
pH7.0Malachite GreenMaximum degradation (98.33%) by Streptomyces exfoliatus mdpi.com
pH3.2Acid Dyes (various)Optimal condition for enzymatic decolorization by laccase scielo.brscielo.br
Temperature35°CMalachite GreenMaximum color removal (96%) pmu.edu
Temperature60°CDirect Red 81>90% decolorization by mixed bacterial cultures nih.gov
Carbon SourceGlucose, GlycerolDirect Red 81>90% decolorization achieved nih.gov
AgitationStatic (no agitation)Acid Dyes (various)Higher decolorization rates compared to agitated conditions scielo.br

Advanced Spectroscopic and Analytical Characterization of C.i. Acid Green 8

Spectroscopic Techniques for C.I. Acid Green 8 Analysis

Spectroscopic methods provide detailed information about the molecular structure and behavior of this compound by examining its interaction with electromagnetic radiation.

UV-Vis spectroscopy is a primary tool for the quantitative analysis of this compound in aqueous solutions. The dye exhibits a characteristic maximum absorption wavelength (λmax) which is used to determine its concentration based on the Beer-Lambert law. For instance, in water, C.I. Acid Green 3, a related compound, has a λmax of 618 nm. nih.gov The λmax for C.I. Acid Green 25 has been reported at approximately 640 nm, corresponding to the π→π* transition of its conjugated system. benchchem.com

This technique is also instrumental in monitoring the degradation of the dye. canterbury.ac.nzresearchgate.net The decrease in the absorbance at the λmax over time indicates the breakdown of the chromophore, providing a means to study the kinetics of degradation processes, such as photocatalysis. researchgate.netelectrochemsci.org For example, studies on the photocatalytic degradation of similar acid dyes have effectively used UV-Vis spectroscopy to track the decolorization process. electrochemsci.org

Table 1: UV-Vis Absorption Maxima for Selected Acid Dyes

Dye NameC.I. Numberλmax (nm)Solvent
C.I. Acid Green 342085618Water
C.I. Acid Green 2561570640Aqueous
Acid Orange 614270Not specifiedNot specified
Acid Orange 1215970Not specifiedNot specified

Note: Data compiled from various sources. nih.govbenchchem.comscirp.org

Fluorescence spectroscopy offers insights into the photophysical behavior of this compound. This technique measures the emission of light from the dye after it has absorbed photons. The fluorescence quantum yield, Stokes shift, and fluorescence lifetime are key parameters that can be determined. thno.orgacs.org For some dyes, 3D fluorescence spectra, which plot excitation and emission wavelengths against intensity, can create a unique "fingerprint" for identification. scirp.org

Fluorescence spectroscopy is also a powerful tool for studying the interactions of this compound with other molecules, such as proteins. smolecule.com Quenching of the dye's intrinsic fluorescence upon binding to a molecule like human hemoglobin can indicate the formation of a complex and provide information about the binding mechanism and affinity. smolecule.com The photophysical properties, including fluorescence, are often influenced by the solvent environment and pH. scirp.orgmdpi.com

Table 2: General Photophysical Properties Investigated by Fluorescence Spectroscopy

PropertyDescription
Excitation Wavelength (λex)Wavelength of light absorbed by the molecule.
Emission Wavelength (λem)Wavelength of light emitted by the molecule.
Stokes ShiftDifference in wavelength between the excitation and emission maxima.
Quantum Yield (ΦF)Efficiency of the fluorescence process.
Fluorescence Lifetime (τ)Average time the molecule stays in the excited state before emitting a photon.

This table provides a general overview of photophysical properties. Specific values for this compound require dedicated experimental measurement.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum shows characteristic peaks corresponding to specific functional groups. For anthraquinone-based dyes like C.I. Acid Green 25, characteristic IR bands would include those for S=O stretching (around 1180 cm⁻¹) and C=O quinone stretching (around 1620 cm⁻¹). benchchem.com Analysis of the IR spectra of C.I. Acid Green 27 has also been reported. nih.gov

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. It provides information about vibrational modes that are often weak or absent in the IR spectrum. fiu.eduresearchgate.net Raman spectroscopy has been successfully used to analyze a variety of acid dyes on textile fibers. fiu.eduirug.org The choice of laser wavelength can be critical to obtaining high-quality spectra and avoiding fluorescence interference. researchgate.net

Table 3: Characteristic IR and Raman Bands for Functional Groups in Dyes

Functional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O (Ketone/Quinone)1600 - 17501600 - 1750
S=O (Sulfonate)1150 - 12501000 - 1100
C-H (Aromatic)3000 - 3100 (stretch)3000 - 3100 (stretch)
N-H (Amine)3300 - 3500 (stretch)3300 - 3500 (stretch)

Note: These are general ranges and can vary based on the specific molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including dyes. researchgate.netnih.govuoa.gr By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can provide information about the connectivity of atoms and the three-dimensional structure of the molecule. mdpi.com

Chromatographic and Mass Spectrometric Analysis of this compound and its Transformation Products

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Mass spectrometry is often coupled with chromatography to identify the separated components based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of dyes like this compound. cropj.comjyoungpharm.org The method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, leading to their separation.

For anionic dyes like this compound, reversed-phase HPLC with an ion-pairing agent is a common approach. nih.gov A diode-array detector (DAD) can be used to record the UV-Vis spectrum of each eluting peak, aiding in identification. nih.govresearchgate.net The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. japsonline.commdpi.com HPLC methods have been developed for the analysis of various acid dyes in different matrices, including cosmetics and food. nih.govfda.gov Stability-indicating HPLC methods are also crucial for monitoring the degradation of the dye and quantifying its transformation products. europa.eueuropa.eu

Table 4: Typical Parameters for HPLC Analysis of Acid Dyes

ParameterDescriptionCommon Setting
ColumnThe stationary phase where separation occurs.C18 reversed-phase
Mobile PhaseThe solvent that carries the sample through the column.A mixture of an aqueous buffer (e.g., with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow RateThe speed at which the mobile phase moves through the column.Typically 0.5 - 2.0 mL/min.
DetectionThe method used to detect the separated components.UV-Vis or Diode Array Detector (DAD) set at the λmax of the dye.
Retention TimeThe time it takes for a specific analyte to pass through the column.Used for identification.

This table provides a general overview of HPLC parameters. Specific conditions must be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ifremer.frresearchgate.net In the context of this compound, GC-MS is instrumental in identifying the volatile intermediates that form during its degradation. The process involves separating the volatile compounds in a gas chromatograph and then identifying them based on their mass-to-charge ratio using a mass spectrometer. researchgate.net

The degradation of complex organic molecules like Acid Green 8, often induced by processes such as advanced oxidation or thermal treatment, can lead to the formation of smaller, more volatile fragments. ifremer.frfrontiersin.org These fragments can include a variety of organic compounds such as aldehydes, ketones, and aromatic hydrocarbons. frontiersin.orgfrontiersin.org For instance, the thermal degradation of similar complex organic materials has been shown to produce compounds like benzene, toluene, and various aldehydes. researchgate.nettandfonline.com

The identification of these volatile intermediates is crucial for elucidating the degradation pathway of the parent dye molecule. By understanding the types of volatile compounds produced, researchers can infer the initial cleavage points and subsequent reaction mechanisms. The data obtained from GC-MS analysis, which includes retention times and mass spectra, are typically compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confident identification of the compounds. researchgate.netnih.gov

Table 1: Potential Volatile Degradation Intermediates of this compound Identifiable by GC-MS

Compound Class Specific Examples Significance in Degradation Pathway
Aldehydes Pentanal, Hexanal, Benzaldehyde (B42025) Indicates oxidative cleavage of aromatic rings and alkyl chains. tandfonline.commdpi.com
Ketones Acetone, 2-Butanone Suggests oxidation of secondary alcohol groups or cleavage of branched chains.
Aromatic Hydrocarbons Benzene, Toluene, Styrene Points to the breakdown of the core aromatic structure of the dye. researchgate.netfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Pathway Mapping

For the analysis of non-volatile and thermally labile degradation products of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.netepa.gov Many of the intermediates in the degradation of large, polar molecules like Acid Green 8 are not sufficiently volatile for GC-MS analysis. researchgate.net LC-MS separates these compounds in the liquid phase before they are ionized and detected by the mass spectrometer, allowing for the characterization of a wide range of molecular weights and polarities. japsonline.comresearchgate.net

LC-MS is particularly valuable for mapping the entire degradation pathway. By analyzing samples at different stages of the degradation process, a time-course of the formation and disappearance of various intermediates can be established. researchgate.netijrps.com This information allows for the reconstruction of the step-by-step breakdown of the this compound molecule. The initial steps in the degradation often involve modifications to the chromophore, leading to decolorization, followed by the cleavage of the aromatic rings. researchgate.netscielo.br

Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ions of the intermediates and analyzing the resulting fragment ions. japsonline.commoca.net.ua This fragmentation pattern provides clues to the structure of the intermediate compounds, even when authentic standards are not available for comparison. ijrps.commoca.net.ua This capability is crucial for identifying novel or unexpected degradation products. japsonline.com

Table 2: Application of LC-MS in the Degradation Study of this compound

Analytical Aspect Information Gained
Identification of Non-Volatile Intermediates Characterization of hydroxylated derivatives, carboxylic acids, and other polar species.
Degradation Pathway Elucidation Step-by-step mapping of the transformation from the parent dye to smaller molecules. researchgate.net
Structural Confirmation of Intermediates Use of MS/MS fragmentation patterns to propose and confirm chemical structures. ijrps.commoca.net.ua

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of non-volatile mixtures. libretexts.orgmedcraveonline.com It is widely employed for screening purposes, monitoring the progress of reactions, and assessing the purity of compounds. medcraveonline.comwikipedia.org In the context of this compound, TLC can be used to quickly check for the presence of impurities in a sample or to get a preliminary idea of the complexity of a mixture of degradation products. lgcstandards.comfda.gov

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. wikipedia.org Different compounds in the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, resulting in separation. libretexts.org The separated spots are visualized, often under UV light or by using a staining reagent. wikipedia.org

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparing it to the Rf value of a known standard. medcraveonline.com For this compound, a typical TLC analysis might use a C18 plate with a mobile phase of acetonitrile and methanol, with visualization under UV light or with a stain like potassium permanganate. lgcstandards.com

Table 3: Parameters for TLC Analysis of this compound

Parameter Description Example
Stationary Phase The adsorbent material coated on the plate. Silica gel, C18-reversed phase. libretexts.orglgcstandards.com
Mobile Phase The solvent or solvent mixture that moves up the plate. Acetonitrile:Methanol (8:2). lgcstandards.com
Visualization The method used to see the separated spots. UV light, Potassium Permanganate (KMnO4) stain. wikipedia.orglgcstandards.com

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent. | A single spot with an Rf of 0.65 can indicate purity under specific conditions. lgcstandards.com |

Advanced Analytical Method Development and Validation

The development and validation of advanced analytical methods are essential for the reliable and accurate analysis of this compound, especially at trace levels and in complex matrices.

Development of Selective and Sensitive Methods for Trace Analysis

The detection of this compound and its degradation products at very low concentrations is often necessary, particularly in environmental monitoring. This requires the development of highly selective and sensitive analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors such as diode-array detectors (DAD) or mass spectrometers are often employed. pjoes.com The goal is to develop methods with low limits of detection (LOD) and limits of quantification (LOQ). itrcweb.org

Method development involves optimizing various parameters, including the choice of the chromatographic column, the composition of the mobile phase, and the detector settings, to achieve the best possible separation and sensitivity for the target analytes. mdpi.com Validation of these methods is crucial to ensure their accuracy, precision, linearity, and robustness. mdpi.com

Application of Chemometrics and Multivariate Statistical Analysis to Spectroscopic Data

Spectroscopic techniques like UV-Vis and infrared spectroscopy generate large and complex datasets. Chemometrics and multivariate statistical analysis are powerful tools for extracting meaningful information from this data. mdpi.comdiva-portal.org Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze spectral data. mdpi.comresearchgate.net

PCA can be used for exploratory data analysis to identify patterns and groupings within samples, for instance, to classify seafood samples based on their volatile profiles. nih.gov PLS can be used to build calibration models that relate the spectral data to the concentration of this compound or its degradation products, allowing for quantitative analysis even in the presence of interfering substances. mdpi.comosti.gov These chemometric approaches can enhance the analytical capabilities of spectroscopic methods, enabling multicomponent analysis without the need for complete separation of the components. mdpi.com

In-situ and Real-time Monitoring Techniques

In-situ and real-time monitoring techniques are valuable for studying the kinetics of this compound degradation as it happens. These methods provide continuous data, allowing for a dynamic understanding of the process. iwaponline.com Techniques such as fiber-optic UV-Vis spectroscopy can be used to monitor the concentration of the dye in a reaction vessel in real-time. slideshare.net This can be particularly useful for optimizing the conditions of a degradation process, such as in a photo-Fenton reaction where the discoloration of the dye solution is monitored over time. scielo.br The development of networked monitoring systems and in-situ data loggers allows for the immediate analysis of data, facilitating a rapid response and control of the process. slideshare.net

Molecular Interactions of C.i. Acid Green 8 with Biological and Material Systems Non Clinical Context

Interactions with Biomolecules

The interaction of C.I. Acid Green 8 with biomolecules such as proteins and nucleic acids is dictated by its chemical properties. As an acid dye, it possesses sulfonate groups that are negatively charged in aqueous solutions, predisposing it to interact with positively charged regions on biological macromolecules.

Binding Affinities and Stoichiometry with Proteins (e.g., Hemoglobin, Enzymes)

While specific binding affinity constants (K_d) and stoichiometric ratios for the interaction of this compound with proteins like hemoglobin or specific enzymes are not extensively documented in publicly available research, the general mechanism can be inferred. Acid dyes, being anionic, typically bind to proteins at sites rich in cationic amino acid residues such as lysine, arginine, and histidine, which are positively charged at physiological pH.

Conformational Alterations of Biomolecules Induced by Dye Binding

The binding of small molecules like dyes can induce conformational changes in proteins. For hemoglobin, such changes are critical to its function and can be triggered by various ligands and environmental conditions like pH and the presence of ions. nih.govnih.govresearchgate.net While direct studies on this compound are scarce, the binding of a charged molecule to a protein surface can disrupt existing intramolecular salt bridges and hydrogen bonds. This can lead to localized or even global changes in the protein's secondary and tertiary structure. For instance, the binding of ligands can shift the equilibrium between hemoglobin's tense (T) and relaxed (R) states. nih.gov Such alterations could potentially impact the protein's stability and biological activity.

Mechanisms of Molecular Recognition and Interaction (e.g., Quenching, Energy Transfer, Hydrogen Bonding)

The molecular recognition between this compound and proteins is a multifaceted process involving several types of non-covalent interactions.

Electrostatic Interactions: As previously mentioned, the primary interaction is the ionic attraction between the anionic dye and cationic sites on the protein.

Hydrogen Bonding: The sulfonate groups and other polar moieties on the dye molecule can act as hydrogen bond acceptors, interacting with donor groups on the protein surface, such as the side chains of serine, threonine, and tyrosine.

Hydrophobic Interactions: The extensive aromatic structure of the triarylmethane dye facilitates hydrophobic interactions with nonpolar patches on the protein surface, which is a major contributor to the stability of protein-protein and protein-ligand complexes. fli-leibniz.de

Fluorescence Quenching: Many dyes exhibit fluorescence quenching upon binding to proteins. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is spectral overlap with an intrinsic fluorophore like tryptophan, or through static or dynamic quenching where the dye-protein complex formation alters the fluorophore's environment. For some dye classes, quenching is a result of inhibiting intramolecular motion upon binding. nih.govresearchgate.net While specific studies on this compound are not available, these are common mechanisms observed in dye-protein interactions. nih.govnih.gov

Interactions with Nucleic Acids (e.g., DNA, RNA)

The interaction of dyes with nucleic acids like DNA and RNA can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.govresearchgate.net However, this compound is an anionic dye. Given that the phosphate backbone of DNA and RNA is also negatively charged, a significant electrostatic repulsion would be expected. This makes strong binding via intercalation or groove binding unlikely for anionic dyes, in contrast to cationic dyes which are readily attracted to nucleic acids. nih.govnih.gov Any potential interaction would likely be weak or require mediating factors, such as the presence of cations or specific binding pockets on nucleic acid structures that could overcome this repulsion.

Interactions with Engineered and Natural Materials

The interactions of this compound with materials are of great interest, particularly for applications in wastewater treatment and dye removal.

Surface Adsorption and Immobilization on Functional Materials

The adsorption of acid dyes onto various materials is a widely studied process for environmental remediation. Natural clays, such as bentonite (B74815), are often investigated as low-cost adsorbents. However, natural bentonite typically has a negatively charged surface, which results in electrostatic repulsion and poor adsorption of anionic acid dyes. omicsonline.orgresearchgate.net

To enhance the adsorption capacity for dyes like this compound, the surface of these materials must often be modified. Common strategies include:

Acid Activation: Treating bentonite with acids can increase its surface area and modify its surface charge, leading to improved adsorption of anionic dyes. researchgate.netresearchgate.net

Surfactant Modification: Modifying the clay surface with cationic surfactants can reverse the surface charge from negative to positive, creating favorable electrostatic attraction for anionic dyes and significantly boosting adsorption capacity. omicsonline.orgresearchgate.net

The adsorption process is typically governed by factors such as pH, adsorbent dosage, initial dye concentration, and temperature. tandfonline.comscialert.net Kinetic studies often show that the adsorption follows a pseudo-second-order model, while equilibrium data can be fitted to isotherms like the Langmuir or Freundlich models to determine the material's maximum adsorption capacity. omicsonline.orgtandfonline.comscialert.net

Integration of this compound in Sensing Platforms and Optical Devices

There is a significant lack of specific research literature detailing the integration of this compound (C.I. 42050) into sensing platforms or optical devices. While acid dyes, in general, can be utilized in optical sensing due to changes in their chromophoric systems in response to analytes like H+ ions, no specific studies or applications involving this compound in this context have been documented in available scientific papers or patents. The potential for its use would theoretically stem from its molecular structure, but without experimental data, any discussion remains speculative.

Dye-Fiber Interactions in Textile Substrates: Academic Perspectives on Adhesion and Diffusion

A thorough review of academic literature reveals a scarcity of studies focused specifically on the adhesion and diffusion mechanisms of this compound on textile substrates. While the general principles of acid dye interaction with protein fibers like wool and silk, and polyamide fibers like nylon, are well-established, specific thermodynamic and kinetic data for this compound are not present in the available research.

Acid dyes are anionic and bind to fibers primarily through ionic interactions. In an acidic dyebath, the amino groups (-NH2) in protein and polyamide fibers become protonated (-NH3+), creating positively charged sites. The negatively charged sulfonate groups (-SO3-) on the acid dye molecule are then attracted to these sites, forming strong ionic bonds.

The dyeing process typically involves three stages:

Adsorption: The movement of dye molecules from the solution to the fiber surface.

Diffusion: The penetration of dye molecules from the surface into the amorphous regions of the fiber.

Fixation: The formation of stable bonds between the dye and fiber molecules.

The rates of adsorption and diffusion are influenced by factors such as temperature, pH, dye concentration, and the presence of electrolytes. However, specific quantitative data such as diffusion coefficients, activation energy of diffusion, or adsorption isotherms for this compound are not documented in the reviewed literature. Historical texts mention "Acid Green" in dyeing recipes, but these lack the specific C.I. designation and the detailed scientific analysis required for an academic perspective on adhesion and diffusion. Without dedicated research, a detailed discussion on the unique dye-fiber interaction of this compound remains unfeasible.

Theoretical and Computational Chemistry Studies of C.i. Acid Green 8

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of dye molecules. These methods provide insights into the distribution of electrons within the molecule and how it interacts with light.

For triphenylmethane (B1682552) dyes, the electronic properties are largely governed by the central carbon atom and the three surrounding phenyl rings. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions that give rise to the dye's color. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of maximum absorption (λmax).

DFT calculations can reveal the electron density distribution, showing that in the ground state, the electron density is delocalized across the conjugated π-system of the three phenyl rings. Upon photoexcitation, TD-DFT calculations can model the transition of an electron from the HOMO to the LUMO. For many organic dyes, this corresponds to a π → π* transition. The calculated absorption spectra from TD-DFT studies on analogous triphenylmethane dyes show good agreement with experimental data. researchgate.netresearchgate.net

While specific values for C.I. Acid Green 8 are not published, the table below presents typical calculated electronic properties for structurally related triphenylmethane dyes.

Dye AnalogueMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated λmax (nm)
Malachite GreenTD-DFT/B3LYP-5.8-3.22.6~610
Brilliant Blue FCFTD-DFT/PBE0-6.2-3.52.7~630

Note: The values presented are representative and can vary depending on the specific computational method and basis set used.

These calculations are crucial for understanding the origin of the green color of this compound and for predicting how structural modifications might alter its hue.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For flexible molecules like triphenylmethane dyes, MD simulations provide valuable insights into their conformational landscape and the influence of the surrounding environment, such as solvents.

The three phenyl rings of triphenylmethane dyes are not planar but are twisted out of the plane of the central carbon atom, adopting a characteristic "propeller-like" conformation. The angles of these twists are crucial in determining the dye's electronic properties and, consequently, its color and stability. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. For instance, simulations on Malachite Green have shown that its photodynamics involve the rotation of the aminophenyl rings. acs.org

Key Conformational Parameters Investigated by MD Simulations:

Torsional angles of the phenyl rings relative to the central methane (B114726) carbon.

Root Mean Square Deviation (RMSD) to assess the stability of the molecular structure over time.

Radial Distribution Functions (RDFs) to characterize the solvation structure around specific atoms or functional groups of the dye.

Computational Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling is an invaluable tool for investigating the chemical reactions that dye molecules undergo, including their degradation. Understanding these degradation pathways is crucial for environmental remediation efforts. Advanced Oxidation Processes (AOPs), which involve highly reactive species like hydroxyl radicals (•OH), are often used to break down dye molecules.

Computational methods, such as DFT, can be used to model the reaction between a dye molecule and a reactive species. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be mapped out. For triphenylmethane dyes, degradation is often initiated by the attack of a hydroxyl radical on the chromophore. mdpi.com

Potential Degradation Steps for this compound Modeled Computationally:

Hydroxyl Radical Attack: Calculation of the most favorable sites for •OH attack on the this compound molecule. This is often at the electron-rich aromatic rings or the central carbon atom.

Intermediate Formation: Identification of the structures and stabilities of transient intermediates formed during the degradation process.

Ring Opening: Modeling the cleavage of the aromatic rings, which leads to the loss of color.

Mineralization: Predicting the eventual breakdown of the molecule into smaller, non-toxic molecules like CO₂, H₂O, and inorganic salts.

These computational studies can help in optimizing the conditions for dye degradation in wastewater treatment processes.

Structure-Reactivity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a molecule and its properties or activities. nih.gov For dyes, these properties can include color, fastness, toxicity, and environmental fate. Predictive modeling based on SAR and QSAR can accelerate the design of new dyes with improved characteristics.

For triphenylmethane dyes, QSAR models can be developed to predict properties based on a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Examples of Molecular Descriptors Used in QSAR for Dyes:

Topological descriptors: Molecular weight, number of atoms, connectivity indices.

Geometric descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms.

While no specific QSAR models for this compound were found, studies on other triarylmethane dyes have successfully used QSAR to predict properties like soil sorption coefficients. Such models can be instrumental in assessing the environmental impact of dyes. researchgate.net

Computational Design of Functionalized this compound Analogues

Computational design, or in silico design, leverages theoretical and computational methods to create new molecules with desired properties. nih.gov For this compound, this could involve designing analogues with enhanced characteristics such as improved lightfastness, greater water solubility, or reduced environmental toxicity.

The process of computational design typically involves:

Scaffold Hopping or Functionalization: Starting with the basic triphenylmethane scaffold of this compound, new functional groups can be added or existing ones modified in silico.

Property Prediction: The properties of these newly designed virtual molecules are then calculated using the computational methods described in the previous sections (e.g., DFT for color prediction, QSAR for toxicity prediction).

Screening and Selection: A large number of virtual analogues can be rapidly screened, and the most promising candidates are selected for experimental synthesis and testing.

For example, to improve the lightfastness of a triphenylmethane dye, computational models could be used to explore how different electron-withdrawing or bulky substituents affect the stability of the excited state and its susceptibility to photodegradation. Similarly, to fine-tune the color, TD-DFT calculations can predict the λmax of various derivatives, guiding the synthesis towards dyes with specific desired shades. researchgate.net

Emerging Research Directions and Interdisciplinary Perspectives for C.i. Acid Green 8

Integration of Nanotechnology with C.I. Acid Green 8 Research for Enhanced Performance

The convergence of nanotechnology with dye research is opening up new avenues for enhancing the performance and application of compounds like this compound. Green nanotechnology, which focuses on the environmentally friendly synthesis of nanoparticles, is a particularly promising area. bohrium.comresearchgate.net This approach utilizes extracts from plants, bacteria, fungi, and algae for the synthesis of nanoparticles, offering a cost-effective and non-toxic alternative to traditional chemical and physical methods. bohrium.commdpi.comijplantenviro.com

The integration of nanoparticles with dyes can lead to improved properties. For instance, incorporating metal nanoparticles into polymeric materials can result in more homogeneous nanoparticle sizes and enhanced stability. nih.gov In the context of dyes, nanotechnology offers the potential to improve characteristics like color fastness and durability. marketreportsworld.com

One of the most significant applications of nanotechnology in dye research is in the field of environmental remediation. Photocatalytic degradation using nanoparticles has emerged as an effective method for breaking down dyes into less harmful substances. benchchem.comacs.org For example, nanosized bimetal ternary oxides have been used for the photocatalytic degradation of Fast Green dye. mjcce.org.mkmjcce.org.mk The large surface area of nanoparticles provides more active sites, leading to higher efficiency in the degradation process. mjcce.org.mk Studies have shown that factors like pH, the amount of photocatalyst, dye concentration, and light intensity can significantly influence the rate of photocatalytic degradation. acs.orgmjcce.org.mk

Table: Parameters Affecting Photocatalytic Dye Degradation

ParameterEffect on Degradation
pHAffects the surface charge of the photocatalyst and the dye molecule. acs.org
Photocatalyst AmountAn optimal amount is required for maximum efficiency.
Dye ConcentrationHigher concentrations can sometimes hinder light penetration. acs.org
Light IntensityGenerally, a higher intensity leads to a faster degradation rate.

Sustainable Chemistry Innovations for Dye Synthesis and Degradation

Sustainable chemistry, or green chemistry, is increasingly influencing the synthesis and degradation of dyes, aiming to minimize environmental impact. ijcce.ac.irresearchgate.net This involves using renewable resources, safer solvents, and developing energy-efficient processes. ijcce.ac.irpan.pl

In terms of dye synthesis, there is a growing trend towards using bio-based and natural dyes derived from plants and other organic materials as a more environmentally friendly alternative to synthetic dyes. yobaiindustries.in The development of eco-friendly dyes that are biodegradable is a key area of innovation. marketresearchreports.com

For dye degradation, Advanced Oxidation Processes (AOPs) are a prominent green technology. ijcce.ac.irijcce.ac.ir AOPs utilize highly reactive species, primarily hydroxyl radicals, to break down complex organic pollutants like dyes into simpler and less toxic compounds such as carbon dioxide and water. ijcce.ac.irmdpi.com These processes can be categorized into photochemical and non-photochemical methods and include techniques like ozonation, Fenton oxidation, and photocatalysis. ijcce.ac.irijcce.ac.ir

The Fenton process, which uses hydrogen peroxide and iron ions, is a simple and cost-effective AOP. ijcce.ac.irresearchgate.net However, it typically requires acidic conditions. ijcce.ac.ir Combining different AOPs, such as ultrasound with ozonation, can enhance degradation efficiency. For instance, studies on C.I. Acid Green 3 have shown that a combination of ultrasound and ozone can significantly increase the percentage of dye degradation. deswater.com

Table: Comparison of Advanced Oxidation Processes for Dye Degradation

AOP MethodDescriptionAdvantages
OzonationUses ozone to oxidize pollutants.Effective for color removal. ijcce.ac.ir
Fenton OxidationUtilizes hydrogen peroxide and iron salts.Cost-effective and simple. ijcce.ac.ir
PhotocatalysisUses a semiconductor catalyst and light.Can lead to complete mineralization of dyes. acs.org
Ultrasound-assistedUses ultrasonic waves to generate radicals.Can be combined with other AOPs for enhanced efficiency. deswater.com

Development of Multi-Functional Materials Incorporating this compound

The incorporation of dyes like this compound into various materials is leading to the development of multi-functional materials with novel properties and applications. The sol-gel process is one method used to embed dyes into silica (B1680970) coatings on textiles, which can improve properties like wash and light fastness. researchgate.net

Research has explored the embedding of triarylmethane dyes, a class that includes C.I. Acid Green 3, into silica matrices. researchgate.net This can enhance the durability of the dye. The development of smart textiles, which incorporate functional dyes with properties like thermochromism or antimicrobial activity, represents a significant growth area. marketresearchreports.com

Furthermore, the creation of composite materials by blending natural polymers like lignin (B12514952) with plastics can result in biodegradable materials with enhanced properties, such as improved UV-light barrier performance. frontiersin.org The ability to combine different materials, such as various rare-earth metal elements within a metal-organic framework (MOF), paves the way for creating multifunctional materials with tailored optical and magnetic properties. soton.ac.uk This "à la carte" approach to material design could potentially be applied to incorporate dyes for specific functionalities.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemical research, including the study of dyes. nih.gov These technologies can process large datasets efficiently to predict properties, optimize processes, and accelerate the discovery of new materials. chemrxiv.orgnih.govaip.org

In the context of dye research, ML models are being developed to predict the photophysical properties of organic fluorescent dyes, such as emission wavelengths and quantum yields, with high accuracy. chemrxiv.orgnih.govacs.org This can significantly reduce the time and cost associated with experimental screening. nih.gov Different ML algorithms, including Support Vector Machines (SVM), Random Forest, and Neural Networks, are being employed for these predictions. acs.orgmdpi.com

Table: Machine Learning Models in Dye Research

ML ModelApplicationReported Accuracy/Performance
Quadratic Support Vector Machine (QSVM)Predicting absorption and emission wavelengths of organic dyes. nih.govR² of 0.961 for absorption and 0.929 for emission. nih.gov
Neural NetworksPredicting dry fabric color from wet state. mdpi.comCorrectly predicted final shade to under 1.0 color difference unit 63.9% of the time. mdpi.com
Artificial Neural Network (ANN)Predicting dye removal efficiency by adsorption. nih.govR² value of 0.999455. nih.gov
Hybrid Ensemble ModelsPredicting photophysical properties of organic dyes. aip.orgR² of 97.28% for absorption and 95.19% for emission. aip.org

Future Outlook on Environmental and Industrial Applications of Research Findings

The ongoing research into this compound and related dyes, driven by principles of sustainability and technological innovation, points towards a future with more environmentally friendly and efficient industrial applications. The shift towards sustainable and eco-friendly dyes is a major trend, with a growing market for natural and biodegradable options. marketresearchreports.comglobenewswire.com This is driven by both consumer demand and increasing regulatory pressures. marketresearchreports.comglobenewswire.com

Innovations in dyeing technology, such as digital textile printing and waterless dyeing techniques like supercritical CO₂ dyeing, are reducing the environmental footprint of the textile industry by lowering water and energy consumption. yobaiindustries.inmarketresearchreports.com Digital printing, in particular, allows for more precise and complex designs with less waste. yobaiindustries.in

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for determining the purity and structural identity of C.I. Acid Green 8 in academic studies?

  • Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards . Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures alignment with established data.

Q. How can synthesis protocols for this compound be optimized to improve yield and reproducibility?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters (temperature, pH, stoichiometry) using design-of-experiments (DoE) frameworks. Researchers should document catalyst selection (e.g., sulfonic acid derivatives), solvent purity, and post-synthesis purification steps (e.g., recrystallization solvents). Reproducibility requires strict adherence to reporting guidelines for materials and methods, including batch numbers and supplier details for reagents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported photostability data for this compound under varying environmental conditions?

  • Methodological Answer : Contradictory results often arise from uncontrolled variables (e.g., light intensity, humidity). A robust experimental design would standardize light sources (e.g., ISO 105-B02 for xenon-arc testing), incorporate control groups, and quantify degradation using UV-Vis spectroscopy or mass spectrometry. Statistical tools (e.g., ANOVA) should compare datasets, while meta-analyses of published studies can identify methodological discrepancies (e.g., dye concentration, substrate type) .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

  • Methodological Answer : Researchers should simulate natural conditions using OECD Test Guideline 308 (aerobic/anaerobic aqueous systems). High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify transformation products. Ecotoxicological impact assessments require algal growth inhibition tests (e.g., OECD 201) and Daphnia magna acute toxicity assays. Data must be contextualized with environmental parameters (pH, organic matter content) .

Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel solvent systems?

  • Methodological Answer : Density functional theory (DFT) calculations can predict solvation effects and reaction pathways. Researchers should validate models against experimental kinetic data (e.g., rate constants for hydrolysis) and use software suites like Gaussian or ORCA. Sensitivity analyses must address limitations in forcefield accuracy for sulfonic acid groups .

Methodological Considerations

  • Data Validation : Ensure raw datasets (absorbance values, chromatograms) are archived with metadata (instrument calibration dates, operator IDs) to support replication efforts .
  • Ethical Compliance : Follow institutional guidelines for chemical waste disposal and toxicity testing, particularly when studying environmental impacts .
  • Literature Synthesis : Use citation-tracking tools (e.g., Web of Science) to map conflicting findings and identify understudied areas, such as long-term bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.